1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a methoxybenzyl group and a dioxaborolane moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. The dioxaborolane group is particularly significant due to its role in facilitating various chemical reactions, including cross-coupling reactions.
This compound falls under the classification of boron-containing organic compounds. It is synthesized from starting materials that include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and various pyrazole derivatives. The presence of the dioxaborolane moiety allows it to participate in reactions typical of boronic acids and esters, making it a valuable intermediate in organic synthesis.
The synthesis of 1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves several key steps:
Key parameters for these reactions include:
The molecular structure of 1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can be analyzed using various techniques:
The compound features:
1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole primarily involves its interaction with biological molecules:
Quantitative analyses using techniques like surface plasmon resonance or isothermal titration calorimetry can provide data on binding affinities and kinetics.
Properties such as boiling point and refractive index can be determined experimentally or estimated using computational methods.
The applications of 1-(4-Methoxybenzyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole are diverse:
The pyrazole heterocycle constitutes a privileged scaffold in medicinal chemistry due to its versatile hydrogen bonding capacity, aromatic character, and metabolic stability. This five-membered ring system with two adjacent nitrogen atoms serves as a bioisostere for amide and other heterocyclic functionalities, enabling broad interactions with biological targets. Pyrazole derivatives exhibit diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial action, largely attributed to their ability to participate in dipole-dipole interactions, π-stacking, and hydrogen bonding within enzyme active sites [4]. The scaffold's synthetic flexibility permits strategic substitution at N1, C3, C4, and C5 positions, facilitating fine-tuning of molecular properties. For instance, N1 alkylation enhances metabolic stability and membrane permeability, while C4 functionalization enables targeted modifications for potency optimization. Pyrazole-containing pharmaceuticals such as Celecoxib and Ruxolitinib demonstrate the therapeutic relevance of this core structure [8].
Table 1: Bioactive Pyrazole Derivatives with Structural Similarities
Compound Name | Substitution Pattern | Therapeutic Area | Key Structural Features |
---|---|---|---|
Ruxolitinib [8] | N1-Methylated | Myeloproliferative disorders | Pyrazolo[3,4-d]pyrimidine core |
1-[2-(Methoxymethoxy)ethyl]-4-boronate pyrazole [7] | N1-Functionalized alkyl | Synthetic intermediate | Polar O-glycoside mimetic side chain |
1-[(Methylsulfonyl)methyl]-4-boronopyrazole [5] | N1-Sulfonamide derivative | Chemical probe | Electron-withdrawing sulfone group |
3-Methyl-1-propyl-4-boronopyrazole [6] | N1-Alkyl, C3-methyl | Building block | Lipophilic propyl substituent |
Boronic esters represent indispensable functionality in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where they enable efficient carbon-carbon bond formation under mild conditions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (pinacol boronic ester) offers enhanced stability against protodeboronation and oxidation compared to boronic acids, while maintaining excellent reactivity in transition metal-catalyzed reactions. This stability arises from the boronate's tetrahedral geometry, which reduces Lewis acidity and prevents diol hydrolysis [3]. In pharmaceutical synthesis, boronic esters serve as key intermediates for introducing aromatic diversity through coupling with halogenated partners. For example, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrates reliable coupling efficiency with various aryl halides at the C4 position of the pyrazole ring [3]. The transmetalation step in Suzuki reactions involves transfer of the boronate-bound aromatic group to palladium, followed by reductive elimination to form the biaryl linkage—a process particularly efficient with electron-rich heterocyclic boronates due to facilitated palladium-boron exchange.
Table 2: Reactivity Comparison of Pyrazole Boronic Esters in Cross-Coupling
Boronic Ester Compound | CAS Number | Molecular Weight | Reactivity Notes |
---|---|---|---|
1-Methyl-3-(pinacolboronyl)-1H-pyrazole-4-carbonitrile [2] | 2304634-11-3 | 233.08 | Moderate electrophile tolerance, requires Pd(OAc)₂ |
3-Methyl-4-(pinacolboronyl)-1H-pyrazole [3] | 936250-20-3 | 208.07 | High reactivity with electron-deficient aryl halides |
1-[(Methylsulfonyl)methyl]-4-boronopyrazole [5] | 1282530-99-7 | 286.16 | Sensitive to strong bases, moderate coupling yields |
1-[2-(Methoxymethoxy)ethyl]-4-boronopyrazole [7] | 1013101-73-9 | 282.14 | Enhanced solubility in aqueous coupling conditions |
The 4-methoxybenzyl (PMB) group at N1 of the pyrazole ring represents a strategic design element to optimize drug-like properties. This substituent combines steric bulk, moderate lipophilicity (π ≈ 2.0), and hydrogen bonding capability through the methoxy oxygen, collectively influencing absorption and metabolism. The electron-donating methoxy group enhances metabolic stability by reducing oxidative N-dealkylation rates compared to unsubstituted benzyl groups, as demonstrated in cytochrome P450 inhibition assays [1]. Additionally, the PMB group improves membrane permeability through balanced lipophilicity, addressing a common limitation of polar boronic acids. The substitution pattern also prevents undesired tautomerization and provides steric protection for the boronic ester during synthetic manipulations [6]. Furthermore, the 4-methoxybenzyl moiety can serve as a synthetic handle for late-stage modifications or prodrug strategies, as demonstrated by its clean deprotection under mild oxidative conditions. This versatility makes it particularly valuable in multi-step syntheses targeting complex drug candidates requiring controlled introduction of aromatic diversity.
Table 3: Pharmacokinetic Advantages of Benzyl-Type Pyrazole Substitutents
N1-Substituent | logP Contribution | Metabolic Stability | Electronic Effects | Structural Role |
---|---|---|---|---|
4-Methoxybenzyl | +2.1 | High (t₁/₂ > 120 min) | Electron-donating (σₘ = -0.07) | Steric protection, metabolic resistance |
Unsubstituted benzyl [4] | +2.0 | Moderate (t₁/₂ ≈ 60 min) | Neutral | Basic lipophilicity enhancer |
Methyl [6] | +0.5 | Very high (t₁/₂ > 240 min) | Weakly electron-donating | Minimal steric impact |
Sulfonylmethyl [5] | -0.8 | High (t₁/₂ > 90 min) | Electron-withdrawing | Enhanced solubility |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5